(2-Iodo-4-methoxyphenyl)methanamine
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Overview
Description
(2-Iodo-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10INO It is a derivative of methanamine, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-4-methoxyphenyl)methanamine typically involves a multi-step process. One common method is the nitration of 4-methoxyaniline to introduce a nitro group, followed by reduction to form the corresponding amine. The final step involves iodination to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-4-methoxyphenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amine group can be reduced to form secondary or tertiary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanamines, while oxidation can produce aldehydes or acids.
Scientific Research Applications
(2-Iodo-4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Iodo-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4-Iodo-2-methoxyphenyl)methanamine
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
- 4-Methoxybenzylamine
Uniqueness
(2-Iodo-4-methoxyphenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications .
Properties
CAS No. |
1379304-46-7 |
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Molecular Formula |
C8H10INO |
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(2-iodo-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H10INO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 |
InChI Key |
XINMCHQVYVLMOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)I |
Origin of Product |
United States |
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